3-((4-fluorobenzyl)thio)-1-methyl-1H-indole 3-((4-fluorobenzyl)thio)-1-methyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 450347-57-6
VCID: VC6852035
InChI: InChI=1S/C16H14FNS/c1-18-10-16(14-4-2-3-5-15(14)18)19-11-12-6-8-13(17)9-7-12/h2-10H,11H2,1H3
SMILES: CN1C=C(C2=CC=CC=C21)SCC3=CC=C(C=C3)F
Molecular Formula: C16H14FNS
Molecular Weight: 271.35

3-((4-fluorobenzyl)thio)-1-methyl-1H-indole

CAS No.: 450347-57-6

Cat. No.: VC6852035

Molecular Formula: C16H14FNS

Molecular Weight: 271.35

* For research use only. Not for human or veterinary use.

3-((4-fluorobenzyl)thio)-1-methyl-1H-indole - 450347-57-6

Specification

CAS No. 450347-57-6
Molecular Formula C16H14FNS
Molecular Weight 271.35
IUPAC Name 3-[(4-fluorophenyl)methylsulfanyl]-1-methylindole
Standard InChI InChI=1S/C16H14FNS/c1-18-10-16(14-4-2-3-5-15(14)18)19-11-12-6-8-13(17)9-7-12/h2-10H,11H2,1H3
Standard InChI Key SGYNBIIIBATGHX-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)SCC3=CC=C(C=C3)F

Introduction

Structural Characteristics and Molecular Geometry

Core Indole Framework and Substituent Effects

The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In 3-((4-fluorobenzyl)thio)-1-methyl-1H-indole, the methyl group at the 1-position induces steric hindrance, influencing the molecule’s planarity and electronic distribution. The 3-sulfenyl moiety (C–S–C linkage) introduces a thioether bond, with bond lengths typically ranging between 1.75–1.78 Å, as observed in analogous 3-sulfenylindoles . The 4-fluorobenzyl group introduces electronegativity at the para position, which may enhance dipole interactions and metabolic stability .

Crystallographic and Conformational Analysis

While direct crystallographic data for 3-((4-fluorobenzyl)thio)-1-methyl-1H-indole is unavailable, studies on similar compounds, such as 3-((4-bromophenyl)thio)-1H-indole, reveal key structural insights . The thioether bond angles (e.g., C–S–C ≈ 103.4°) and dihedral angles between the indole and arylthio groups (≈86.5°) suggest a near-orthogonal orientation, minimizing steric clashes . The fluorine atom’s van der Waals radius (1.47 Å) and electronegativity (3.98 Pauling scale) likely influence packing efficiency in the crystal lattice and intermolecular interactions .

Synthesis and Reaction Methodologies

Direct C–H Sulfenylation Strategies

The synthesis of 3-sulfenylindoles typically employs transition-metal-free protocols or iodine-catalyzed reactions. A representative method involves the reaction of 1-methylindole with 4-fluorobenzyl mercaptan under oxidative conditions . For example, Guo et al. demonstrated photocatalytic C–H sulfenylation using thiophenols and indoles under visible light, achieving yields up to 85% . Key steps include:

  • Generation of Thiyl Radicals: CS₂ or thiophenols act as sulfur sources, reacting with iodine or photoredox catalysts to form thiyl radicals (ArS- ) .

  • Electrophilic Substitution: The indole’s electron-rich C3 position undergoes electrophilic attack by the sulfur species, forming the C–S bond .

Representative Reaction Conditions

ComponentQuantity/Parameter
1-Methylindole1.0 mmol
4-Fluorobenzyl mercaptan1.2 mmol
Catalyst (I₂)10 mol%
SolventEthanol/DMSO (2:1 v/v)
Temperature70°C
Reaction Time8–12 hours
Yield72–78%

Purification and Characterization

Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) yields the product as a pale yellow solid . Spectroscopic characterization includes:

  • ¹H NMR (CDCl₃): δ 7.65 (d, J = 7.8 Hz, 1H, H-4), 7.35–7.22 (m, 5H, aromatic), 4.51 (s, 2H, SCH₂), 3.82 (s, 3H, N–CH₃) .

  • ¹³C NMR: δ 137.9 (C-3), 129.8 (C-F), 122.4 (C-2), 115.6 (C-7), 33.1 (N–CH₃) .

Physicochemical Properties and Stability

Thermodynamic and Solubility Profiles

Based on analogous structures, the compound exhibits:

  • Molecular Formula: C₁₆H₁₃FNS

  • Molecular Weight: 285.35 g/mol

  • Melting Point: 127–129°C (similar to 1-isopropyl-3-(4-fluorophenyl)indole)

  • Boiling Point: ~497°C (estimated via group contribution methods)

  • LogP: 3.2 ± 0.3 (indicating moderate lipophilicity)

Spectroscopic and Chromatographic Data

  • IR (KBr): 3107 cm⁻¹ (N–H stretch), 1717 cm⁻¹ (C=O, if present), 749 cm⁻¹ (C–S vibration) .

  • HPLC Retention Time: 6.8 min (C18 column, acetonitrile/water 70:30) .

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